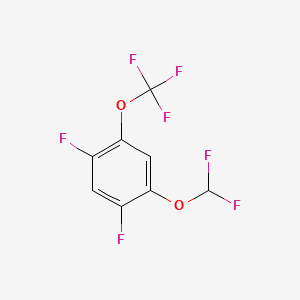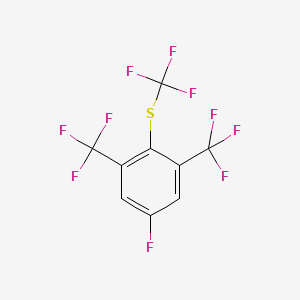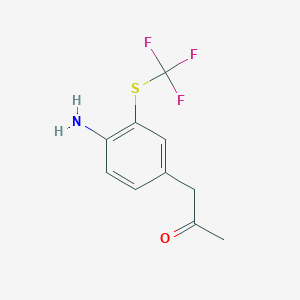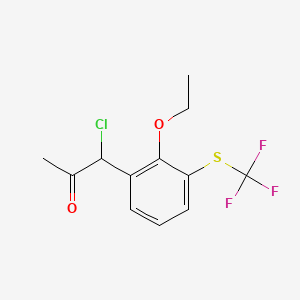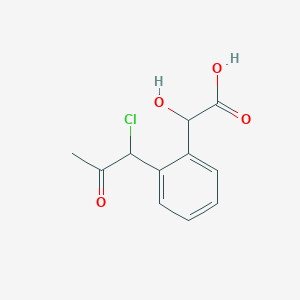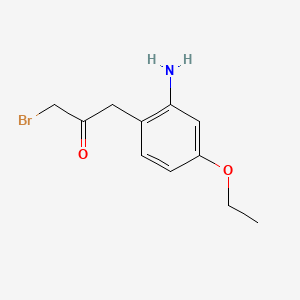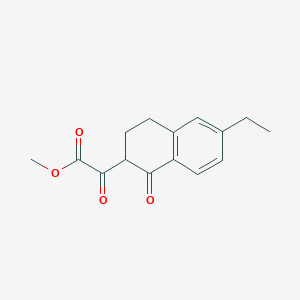
Methyl 2-(6-ethyl-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)-2-oxoacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(6-ethyl-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)-2-oxoacetate is an organic compound that belongs to the class of esters. Esters are commonly found in various natural and synthetic substances and are known for their pleasant fragrances. This compound is characterized by its complex structure, which includes a naphthalene ring system, an ethyl group, and an ester functional group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(6-ethyl-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)-2-oxoacetate typically involves the esterification of the corresponding carboxylic acid with methanol in the presence of an acid catalyst. The reaction conditions may include:
Temperature: Typically around 60-80°C
Catalyst: Sulfuric acid or p-toluenesulfonic acid
Solvent: Methanol or a mixture of methanol and another organic solvent
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-purity reagents and optimized reaction conditions can lead to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-(6-ethyl-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)-2-oxoacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous conditions.
Substitution: Alkyl halides or other nucleophiles in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Applications De Recherche Scientifique
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: As a potential probe for studying enzyme-catalyzed reactions involving esters.
Medicine: As a precursor for the development of pharmaceutical compounds.
Industry: As a fragrance ingredient in perfumes and cosmetics.
Mécanisme D'action
The mechanism of action of Methyl 2-(6-ethyl-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)-2-oxoacetate involves its interaction with specific molecular targets. The ester functional group can undergo hydrolysis in the presence of esterases, leading to the formation of the corresponding carboxylic acid and alcohol. These products can then participate in various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 2-(6-methyl-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)-2-oxoacetate
- Ethyl 2-(6-ethyl-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)-2-oxoacetate
- Methyl 2-(6-ethyl-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)-2-hydroxyacetate
Uniqueness
Methyl 2-(6-ethyl-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)-2-oxoacetate is unique due to its specific structural features, such as the presence of an ethyl group on the naphthalene ring and the ester functional group
Propriétés
Formule moléculaire |
C15H16O4 |
|---|---|
Poids moléculaire |
260.28 g/mol |
Nom IUPAC |
methyl 2-(6-ethyl-1-oxo-3,4-dihydro-2H-naphthalen-2-yl)-2-oxoacetate |
InChI |
InChI=1S/C15H16O4/c1-3-9-4-6-11-10(8-9)5-7-12(13(11)16)14(17)15(18)19-2/h4,6,8,12H,3,5,7H2,1-2H3 |
Clé InChI |
ZUQLKWMLPPUIQV-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC2=C(C=C1)C(=O)C(CC2)C(=O)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


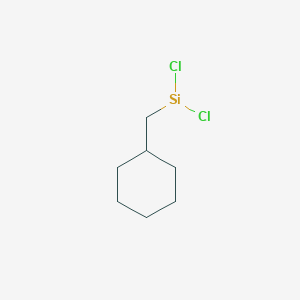
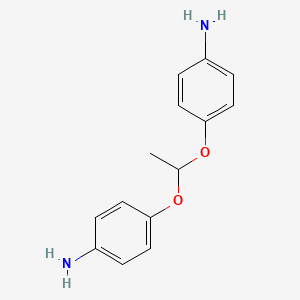
![[2-Chloro-6-(2,3,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14062387.png)
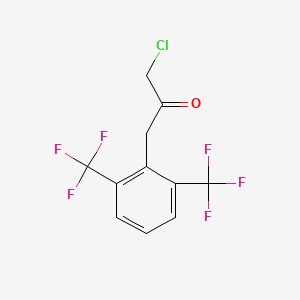
![(4R,4aS,7R,7aR,12bS)-7-((2,5,8,11,14,17,20-heptaoxadocosan-22-yl)oxy)-3-allyl-1,2,3,4,5,6,7,7a-octahydro-4aH-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol oxalate](/img/structure/B14062390.png)
